molecular formula C12H7ClN2O4 B2457449 2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid CAS No. 2470436-24-7

2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid

Cat. No.: B2457449
CAS No.: 2470436-24-7
M. Wt: 278.65
InChI Key: ATTZTMWVHHGOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CACP and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and antioxidant effects in vitro and in vivo. This compound has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid in lab experiments is its potential to exhibit anti-inflammatory and antioxidant effects. This makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid. One of the directions is to investigate its potential as a drug candidate for the treatment of various diseases, such as inflammatory diseases, cancer, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its pharmacological properties. Additionally, future research may focus on developing new synthesis methods to improve the yield and purity of this compound.

Synthesis Methods

The synthesis of 2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-(4-oxochromen-8-yl)acetic acid with hydrazine hydrate in the presence of acetic acid. This reaction results in the formation of this compound as a white solid.

Scientific Research Applications

2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been reported to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Properties

IUPAC Name

2-(8-chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O4/c13-6-1-2-9-7(3-6)11-8(12(18)19-9)4-14-15(11)5-10(16)17/h1-4H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTZTMWVHHGOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(C=NN3CC(=O)O)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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